molecular formula C15H25N5 B11741302 {[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine

{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine

Cat. No.: B11741302
M. Wt: 275.39 g/mol
InChI Key: GJBUVIKFMQOFJE-UHFFFAOYSA-N
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Description

{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Pyrazole Rings: The initial step involves the synthesis of the pyrazole rings. This can be achieved through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.

    Alkylation: The pyrazole rings are then alkylated using appropriate alkyl halides. For instance, 2-methylpropyl bromide and propyl bromide can be used to introduce the respective alkyl groups.

    Coupling Reaction: The final step involves the coupling of the two alkylated pyrazole rings through a suitable linker, such as a methylene bridge, using reagents like formaldehyde and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl groups attached to the pyrazole rings. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can occur at the nitrogen atoms of the pyrazole rings, potentially leading to the formation of hydrazine derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The compound can participate in substitution reactions, where one of the alkyl groups can be replaced by another functional group. This can be achieved using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of new alkyl or acyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, {[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with various biological targets makes it a valuable tool for understanding biochemical processes.

Medicine

In medicine, pyrazole derivatives are known for their pharmacological properties, including anti-inflammatory, analgesic, and antipyretic effects. This compound may serve as a lead compound for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and dyes. Its unique chemical properties make it suitable for various applications in manufacturing processes.

Mechanism of Action

The mechanism of action of {[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-methylpropyl)-3-(1-propyl-1H-pyrazol-4-yl)pyrazole
  • 1-(2-methylpropyl)-4-(1-propyl-1H-pyrazol-3-yl)pyrazole
  • 1-(2-methylpropyl)-5-(1-propyl-1H-pyrazol-4-yl)pyrazole

Uniqueness

The uniqueness of {[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine lies in its specific substitution pattern and the presence of two distinct pyrazole rings. This structural arrangement imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H25N5

Molecular Weight

275.39 g/mol

IUPAC Name

N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]-1-(1-propylpyrazol-3-yl)methanamine

InChI

InChI=1S/C15H25N5/c1-4-6-19-7-5-15(18-19)10-16-8-14-9-17-20(12-14)11-13(2)3/h5,7,9,12-13,16H,4,6,8,10-11H2,1-3H3

InChI Key

GJBUVIKFMQOFJE-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)CNCC2=CN(N=C2)CC(C)C

Origin of Product

United States

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